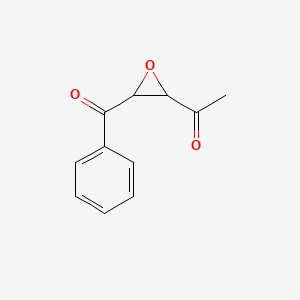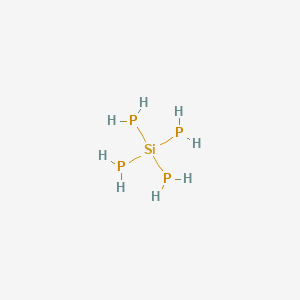
Silanetetrayltetrakis(phosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanetetrayltetrakis(phosphane): is a compound that features a silicon atom bonded to four phosphane groups This unique structure makes it an interesting subject of study in the field of organophosphorus chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents. This method allows for the precise control of the reaction conditions to obtain the desired product.
From Metallated Phosphines: Another approach is the use of metallated phosphines, which react with silicon-containing compounds to form Silanetetrayltetrakis(phosphane).
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphane groups to unsaturated silicon compounds, resulting in the formation of the desired product.
Reduction of Phosphine Oxides and Related Compounds: Phosphine oxides can be reduced to form Silanetetrayltetrakis(phosphane) under specific reaction conditions.
Industrial Production Methods: Industrial production of Silanetetrayltetrakis(phosphane) typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Silanetetrayltetrakis(phosphane) can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form various phosphine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as silanes are used to reduce phosphine oxides back to phosphines.
Substitution Reagents: Various organic electrophiles, such as halides and triflates, are used in substitution reactions.
Major Products:
Phosphine Oxides: Formed during oxidation reactions.
Phosphine Derivatives: Formed during reduction and substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organophosphorus Chemistry:
Biology and Medicine:
Drug Development: Research is ongoing to explore the potential of Silanetetrayltetrakis(phosphane) in drug development, particularly in the design of new pharmaceuticals.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Silanetetrayltetrakis(phosphane) exerts its effects through interactions with various molecular targets, including transition metals and organic electrophiles. The compound acts as a ligand, forming complexes with transition metals and altering their reactivity. The pathways involved include the formation of phosphine-metal complexes and subsequent catalytic reactions .
Comparación Con Compuestos Similares
Triphenylphosphine: A commonly used phosphine ligand in catalysis.
Tris(trimethylsilyl)phosphine: Another silicon-containing phosphine with similar reactivity.
Uniqueness: Silanetetrayltetrakis(phosphane) is unique due to its silicon-phosphorus framework, which imparts distinct reactivity and stability compared to other phosphines. This uniqueness makes it a valuable compound for various applications in chemistry and industry .
Propiedades
Número CAS |
214424-22-3 |
|---|---|
Fórmula molecular |
H8P4Si |
Peso molecular |
160.044 g/mol |
Nombre IUPAC |
tris(phosphanyl)silylphosphane |
InChI |
InChI=1S/H8P4Si/c1-5(2,3)4/h1-4H2 |
Clave InChI |
QMCRYOAUELNIMB-UHFFFAOYSA-N |
SMILES canónico |
[Si](P)(P)(P)P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)

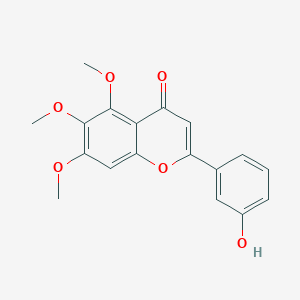
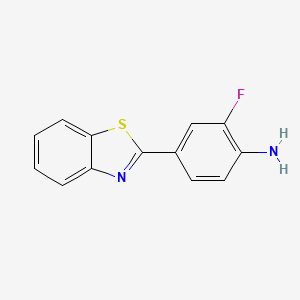
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
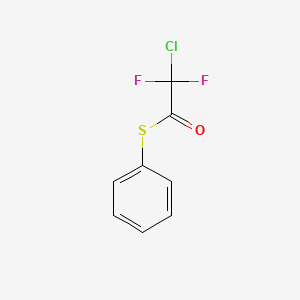
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
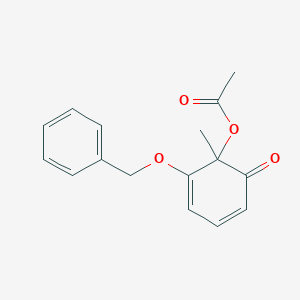

![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)

